molecular formula C17H25N3O5S B2615161 N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-60-7

N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2615161
CAS No.: 872862-60-7
M. Wt: 383.46
InChI Key: GKKZHBWXIFBZNU-UHFFFAOYSA-N
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Description

N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide: is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of an oxalamide group, a tosyl-protected oxazinan ring, and a propyl chain, which contribute to its distinct chemical properties.

Scientific Research Applications

Chemistry: N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

Biology: In biological research, this compound can be utilized as a probe to study enzyme interactions and metabolic pathways due to its unique structure.

Industry: In industrial settings, this compound can be employed in the synthesis of specialty chemicals and materials with tailored properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Tosyl Protection: The oxazinan ring is then protected with a tosyl group to prevent unwanted side reactions during subsequent steps.

    Oxalamide Formation: The protected oxazinan ring is reacted with oxalyl chloride and a propylamine derivative to form the final oxalamide structure.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo oxidation reactions, particularly at the propyl chain, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the oxalamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
  • N1-butyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
  • N1-propyl-N2-((3-methyl-1,3-oxazinan-2-yl)methyl)oxalamide

Uniqueness: N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the tosyl-protected oxazinan ring and the propyl chain distinguishes it from other similar compounds, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-3-9-18-16(21)17(22)19-12-15-20(10-4-11-25-15)26(23,24)14-7-5-13(2)6-8-14/h5-8,15H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKZHBWXIFBZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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